molecular formula C16H18N4O2 B5616391 n'-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide CAS No. 5329-78-2

n'-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide

Cat. No.: B5616391
CAS No.: 5329-78-2
M. Wt: 298.34 g/mol
InChI Key: VFSDKENSGHZWPE-UHFFFAOYSA-N
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Description

N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C16H18N4O2 It is known for its unique structure, which includes a pyrazine ring and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carboxylic acid with tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the benzoyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide.

    N’-(4-Chlorobenzoyl)pyrazine-2-carbohydrazide: A similar compound with a chlorobenzoyl group instead of a tert-butylbenzoyl group.

    N’-(4-Fluorobenzoyl)pyrazine-2-carbohydrazide: A compound with a fluorobenzoyl group.

Uniqueness

N’-(4-Tert-butylbenzoyl)pyrazine-2-carbohydrazide is unique due to the presence of the tert-butylbenzoyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-(4-tert-butylbenzoyl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-16(2,3)12-6-4-11(5-7-12)14(21)19-20-15(22)13-10-17-8-9-18-13/h4-10H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDKENSGHZWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967873
Record name N-(4-tert-Butylbenzoyl)pyrazine-2-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5329-78-2
Record name N-(4-tert-Butylbenzoyl)pyrazine-2-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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